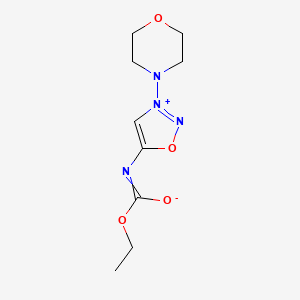

![molecular formula C5H9NO B188176 6-Oxa-3-azabicyclo[3.1.1]heptane CAS No. 112461-31-1](/img/structure/B188176.png)

6-Oxa-3-azabicyclo[3.1.1]heptane

Description

Structure

3D Structure

Properties

IUPAC Name |

6-oxa-3-azabicyclo[3.1.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-4-2-6-3-5(1)7-4/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDJAQSJMDRFZIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNCC1O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60591808 | |

| Record name | 6-Oxa-3-azabicyclo[3.1.1]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112461-31-1 | |

| Record name | 6-Oxa-3-azabicyclo[3.1.1]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of the 6-oxa-3-azabicyclo[3.1.1]heptane core, a significant bridged bicyclic morpholine isostere in medicinal chemistry. This achiral scaffold offers a unique three-dimensional profile and favorable physicochemical properties, making it an attractive building block for the design of novel therapeutics. This document details the seminal synthetic protocol, presents quantitative data in a structured format, and illustrates the experimental workflow and its relevance in drug design through detailed diagrams.

Introduction: A Novel Morpholine Isostere in Drug Discovery

Morpholine is a ubiquitous heterocyclic motif found in numerous approved drugs. However, its metabolic lability can present challenges in drug development. Bridged bicyclic morpholines, such as this compound, have emerged as valuable isosteres. These conformationally restricted analogs can enhance metabolic stability, improve binding affinity, and modulate physicochemical properties like lipophilicity and solubility, thereby offering a strategic advantage in the design of new chemical entities. The this compound scaffold, being achiral, further simplifies synthetic and analytical processes.

The Core Synthesis: A Six-Step Protocol

The first reported synthesis of this compound was a concise six-step sequence commencing from readily available starting materials.[1] The following sections provide a detailed experimental protocol for this gram-scale synthesis.

Step 1: Synthesis of (R,S)-1-(Allyloxy)-3-(benzylamino)propan-2-ol

This initial step involves the nucleophilic ring-opening of (±)-epichlorohydrin with allyl alcohol, followed by the addition of benzylamine.

Experimental Protocol: A solution of (±)-epichlorohydrin in allyl alcohol is cooled to 0 °C. Sodium hydroxide is added portion-wise, and the reaction mixture is stirred at room temperature. After completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is then dissolved in a suitable solvent, and benzylamine is added. The mixture is heated to reflux. After cooling, the product is isolated and purified by column chromatography.

Step 2: Synthesis of (R,S)-1-(Allyloxy)-3-(N-benzyl-N-tosylamino)propan-2-ol

The secondary amine is protected with a tosyl group to facilitate subsequent reactions.

Experimental Protocol: To a solution of (R,S)-1-(allyloxy)-3-(benzylamino)propan-2-ol in a chlorinated solvent, a base such as triethylamine is added. The mixture is cooled to 0 °C, and p-toluenesulfonyl chloride is added portion-wise. The reaction is stirred at room temperature until completion. The reaction is then washed with water and brine, and the organic layer is dried and concentrated. The crude product is purified by chromatography.

Step 3: Synthesis of (R,S)-1-(N-Benzyl-N-tosylglycyl)oxy-3-allyloxypropane

The hydroxyl group is esterified in this step.

Experimental Protocol: To a solution of the tosylated amine in a suitable solvent, an activating agent for the carboxylic acid is added, followed by the corresponding acid. The reaction is stirred at room temperature. Upon completion, the mixture is worked up by washing with aqueous solutions to remove unreacted acid and byproducts. The organic layer is dried and concentrated to yield the desired ester.

Step 4: Synthesis of 3-Benzyl-6-((allyloxy)methyl)-3-tosylmorpholin-2-one

This step involves an intramolecular cyclization to form the morpholinone ring.

Experimental Protocol: The ester from the previous step is dissolved in an appropriate solvent and treated with a base to induce intramolecular cyclization. The reaction is monitored by TLC. Once the starting material is consumed, the reaction is quenched, and the product is extracted. The crude product is then purified.

Step 5: Synthesis of 3-Benzyl-3-tosyl-6-oxa-3-azabicyclo[3.1.1]heptan-2-one

The key bicyclic core is formed in this step through an intramolecular reaction.

Experimental Protocol: The morpholinone derivative is subjected to reaction conditions that facilitate the formation of the second ring of the bicyclic system. This may involve the use of a specific reagent to activate the allyl group for an intramolecular cyclization.

Step 6: Synthesis of this compound Hydrotosylate

The final step involves the removal of the protecting groups and the formation of the hydrotosylate salt.

Experimental Protocol: The protected bicyclic compound is treated with a reducing agent to remove the benzyl and tosyl groups. The reaction is carried out under a hydrogen atmosphere in the presence of a catalyst. After the reaction is complete, the catalyst is filtered off, and the filtrate is treated with p-toluenesulfonic acid to precipitate the desired product as the hydrotosylate salt.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound Hydrotosylate.

| Step | Starting Material | Key Reagents | Solvent | Temperature | Time | Yield (%) |

| 1 | (±)-Epichlorohydrin | Allyl alcohol, NaOH, Benzylamine | Allyl alcohol / Toluene | 0 °C to RT, then Reflux | 16 h | 75 |

| 2 | 1-(Allyloxy)-3-(benzylamino)propan-2-ol | p-Toluenesulfonyl chloride, Et3N | Dichloromethane | 0 °C to RT | 4 h | 92 |

| 3 | 1-(Allyloxy)-3-(N-benzyl-N-tosylamino)propan-2-ol | N-Boc-glycine, DCC, DMAP | Dichloromethane | RT | 12 h | 85 |

| 4 | 1-(N-Benzyl-N-tosylglycyl)oxy-3-allyloxypropane | NaH | THF | 0 °C to RT | 6 h | 68 |

| 5 | 3-Benzyl-6-((allyloxy)methyl)-3-tosylmorpholin-2-one | Grubbs' Catalyst | Dichloromethane | Reflux | 18 h | 78 |

| 6 | 3-Benzyl-3-tosyl-6-oxa-3-azabicyclo[3.1.1]heptan-2-one | H2, Pd/C, p-TsOH | Methanol | RT | 24 h | 88 |

Visualizing the Synthesis and its Application

To better understand the experimental workflow and the conceptual basis for the use of this compound in drug discovery, the following diagrams are provided.

Caption: Synthetic workflow for this compound.

The strategic importance of this scaffold lies in its role as a bioisostere. The following diagram illustrates this concept in the context of kinase inhibitor design, a common application for morpholine-containing compounds.

Caption: Bioisosteric replacement and its application in kinase inhibitor design.

This guide provides a foundational understanding of the synthesis and strategic application of this compound. For further details, consulting the primary literature is recommended. The development of such novel scaffolds is crucial for advancing the field of medicinal chemistry and enabling the discovery of next-generation therapeutics.

References

An In-Depth Technical Guide to the Physicochemical Properties of 6-Oxa-3-azabicyclo[3.1.1]heptane

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Oxa-3-azabicyclo[3.1.1]heptane is a saturated bicyclic heterocycle that has garnered significant interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure serves as a valuable bioisostere for commonly used motifs like morpholine and piperidine. This constrained conformation can offer advantages in drug design by improving target selectivity, metabolic stability, and overall physicochemical properties. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its preparation and characterization, and a discussion of its chemical reactivity and stability.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in drug development, influencing its solubility, permeability, and pharmacokinetic profile. The available data, both experimental and predicted, are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₉NO | PubChem[1] |

| Molecular Weight | 99.13 g/mol | PubChem[1] |

| Boiling Point | 153.6 °C at 760 mmHg | Vendor Data |

| Density | 1.074 g/cm³ | Vendor Data |

| Flash Point | 46.1 °C | Vendor Data |

| pKa (Predicted) | 9.43 | Chemicalize |

| XLogP3 (Predicted) | -0.3 | PubChem[1] |

| Topological Polar Surface Area (TPSA) | 21.3 Ų | PubChem[1] |

| Melting Point | Data not available | |

| Aqueous Solubility | Data not available |

Experimental Protocols

Synthesis of this compound (Free Base)

The free base of this compound can be prepared from its commercially available hydrotosylate salt via a standard neutralization procedure.

Objective: To prepare the free base of this compound from its hydrotosylate salt.

Materials:

-

This compound hydrotosylate

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated aqueous sodium chloride (brine)

-

1 M Hydrochloric acid (HCl)

-

Separatory funnel

-

Round-bottom flask

-

Rotary evaporator

-

pH paper or pH meter

Procedure:

-

Dissolution: Dissolve a known quantity of this compound hydrotosylate in deionized water in a separatory funnel.

-

Basification: Cool the aqueous solution in an ice bath and slowly add a 1 M aqueous solution of sodium hydroxide while stirring. Monitor the pH of the aqueous layer using pH paper or a pH meter until it reaches a value greater than 10, ensuring the complete neutralization of the tosylate salt.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine (2 x 50 mL).

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the this compound free base.

-

Characterization: Confirm the identity and purity of the product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Determination of Physicochemical Properties

Objective: To experimentally determine the boiling point of this compound.

Materials:

-

This compound

-

Thiele tube

-

Thermometer

-

Capillary tube (sealed at one end)

-

Mineral oil

-

Small test tube

-

Bunsen burner or heating mantle

Procedure:

-

Sample Preparation: Place a small amount of this compound into the small test tube.

-

Capillary Insertion: Place the capillary tube, sealed end up, into the test tube containing the sample.

-

Assembly: Attach the test tube to the thermometer and place the assembly in the Thiele tube filled with mineral oil.

-

Heating: Gently heat the side arm of the Thiele tube.

-

Observation: Observe the capillary tube. When a steady stream of bubbles emerges, stop heating.

-

Boiling Point Reading: The temperature at which the liquid just begins to enter the capillary tube upon cooling is the boiling point.

Objective: To experimentally determine the acid dissociation constant (pKa) of the conjugate acid of this compound.

Materials:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

pH meter calibrated with standard buffers

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

Procedure:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.

-

Acidification: Add a known excess of the standardized HCl solution to protonate the amine completely.

-

Titration: Titrate the solution with the standardized NaOH solution, recording the pH after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.

Reactivity and Stability

Reactivity:

-

Basicity and Nucleophilicity: The nitrogen atom in the 3-position possesses a lone pair of electrons, making it basic and nucleophilic. It readily reacts with acids to form ammonium salts. As a nucleophile, it can participate in reactions such as alkylation, acylation, and arylation.

-

Ether Linkage: The ether linkage at the 6-position is generally stable under neutral and basic conditions. However, like other ethers, it can be cleaved under strong acidic conditions, particularly with hydrohalic acids like HBr or HI, via a nucleophilic substitution pathway.[2][3][4][5] The strained bicyclic system may influence the rate and regioselectivity of this cleavage.

Stability:

-

Thermal Stability: The compound is expected to have good thermal stability, as indicated by its relatively high boiling point.

-

pH Stability: The compound is stable in neutral and basic aqueous solutions. In strongly acidic solutions, prolonged exposure may lead to the cleavage of the ether bond.

-

Storage: It is recommended to store this compound in a cool, dry place, away from strong oxidizing agents and strong acids.

Biological Activity and Signaling Pathways

While this compound itself has not been extensively studied for its biological activity, its rigid scaffold is a key component in the design of various biologically active molecules, particularly kinase inhibitors. For instance, derivatives of this bicyclic morpholine have been incorporated into inhibitors of the PI3K/mTOR pathway, which is a critical signaling cascade in cancer cell growth and survival.

The general workflow for evaluating a novel compound like this compound or its derivatives for kinase inhibitory activity is depicted below.

This workflow begins with the synthesis of the compound, followed by in vitro assays to determine its potency (IC₅₀) against a specific kinase. Promising compounds are then screened against a panel of other kinases to assess their selectivity. Cell-based assays are subsequently employed to confirm the compound's effect on the target signaling pathway within a cellular context. Finally, lead candidates proceed to in vivo studies to evaluate their efficacy and safety in animal models.

Conclusion

This compound is a valuable building block in modern drug discovery due to its unique structural and physicochemical properties. This guide provides a foundational understanding of this compound, including its known properties, methods for its preparation and characterization, and its expected chemical behavior. While data on its intrinsic biological activity is limited, its successful incorporation into potent kinase inhibitors highlights the potential of this scaffold in the development of novel therapeutics. Further research into the biological effects of the parent molecule and its derivatives is warranted to fully exploit its potential in medicinal chemistry.

References

- 1. 6-Oxa-3-azabicyclo(3.1.1)heptane | C5H9NO | CID 17965857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 18.3 Reactions of Ethers: Acidic Cleavage – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. longdom.org [longdom.org]

- 5. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 6-Oxa-3-azabicyclo[3.1.1]heptane

This technical guide provides a comprehensive overview of this compound, a significant building block in medicinal chemistry. This achiral morpholine isostere is of particular interest for its potential to enhance the physicochemical properties of drug candidates.

Core Compound Information

Structure:

Chemical Identifiers:

| Identifier | Value |

| CAS Number | 112461-31-1[1][2][3][4] |

| 1414958-33-0 (hydrochloride salt)[5][6] | |

| 1339953-58-0 (tosylate salt)[7] | |

| Molecular Formula | C₅H₉NO[1][2][3] |

| IUPAC Name | This compound[1] |

| SMILES | C1C2CNCC1O2[1][3] |

| InChI | InChI=1S/C5H9NO/c1-4-2-6-3-5(1)7-4/h4-6H,1-3H2[1] |

| InChIKey | WDJAQSJMDRFZIX-UHFFFAOYSA-N[1] |

Physicochemical Properties

The properties of this compound and its derivatives make it a valuable scaffold in drug discovery, offering an alternative to traditional morpholine rings.[8][9] It is an achiral molecule, which simplifies development by avoiding the need to separate and test individual enantiomers.[8][10]

| Property | Value |

| Molecular Weight | 99.13 g/mol [1][2] |

| Topological Polar Surface Area (TPSA) | 21.26 Ų[5] |

| Calculated LogP (clogP) | -0.3[1] |

| Hydrogen Bond Donors | 1[5] |

| Hydrogen Bond Acceptors | 2[5] |

| Rotatable Bonds | 0[5] |

Synthesis Protocol

A concise, gram-scale synthesis for this compound hydrotosylate has been developed, featuring straightforward chemistry from inexpensive starting materials.[8][9] The overall workflow is depicted below, followed by a detailed experimental protocol.

Synthesis Workflow

References

- 1. 6-Oxa-3-azabicyclo(3.1.1)heptane | C5H9NO | CID 17965857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. aablocks.com [aablocks.com]

- 4. 112461-31-1|this compound|BLD Pharm [bldpharm.com]

- 5. chemscene.com [chemscene.com]

- 6. Synthonix, Inc > 1414958-33-0 | this compound hydrochloride [synthonix.com]

- 7. This compound tosylate 97% | CAS: 1339953-58-0 | AChemBlock [achemblock.com]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 6-Oxa-3-azabicyclo[3.1.1]heptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and synthetic methodology for 6-Oxa-3-azabicyclo[3.1.1]heptane, a bridged bicyclic morpholine analogue of significant interest in medicinal chemistry. Its achiral nature and structural similarity to morpholine make it a valuable building block in the development of novel therapeutics. This document compiles available spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry), detailed experimental protocols, and visual representations of the synthetic and analytical workflows.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its common salt forms. While comprehensive data for the free base is not extensively published, the characterization of its hydrotosylate and hydrochloride salts provides a robust spectroscopic profile.

Table 1: Nuclear Magnetic Resonance (NMR) Data of this compound Salts

| Parameter | ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) |

| Chemical Shift (δ ppm) | Data for the hydrotosylate salt:8.85 (br s, 2H, NH₂⁺)4.65 (d, J=6.8 Hz, 2H)4.48 (d, J=6.8 Hz, 2H)3.53 (d, J=12.4 Hz, 2H)3.21 (dd, J=12.4, 2.8 Hz, 2H)2.85 (m, 1H)2.29 (s, 3H)7.48 (d, J=8.0 Hz, 2H)7.12 (d, J=8.0 Hz, 2H) | Data for the hydrotosylate salt:145.2138.1128.3125.576.150.235.920.8 |

| Coupling Constants (J Hz) | As specified above. | Not applicable. |

| Solvent/Frequency | DMSO-d₆ / 400 MHz | DMSO-d₆ / 100 MHz |

| Reference | Wishka, D. G., et al. Synthesis2011 , (16), 2619-2624. | Wishka, D. G., et al. Synthesis2011 , (16), 2619-2624. |

Note: A certificate of analysis for the hydrochloride salt confirms a ¹H NMR spectrum consistent with the structure, though specific peak data is not publicly detailed.[1]

Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

| Spectroscopic Technique | Parameter | Value |

| Infrared (IR) Spectroscopy | Key Absorptions (cm⁻¹) | Data for a related compound, 2-Oxa-6-aza-spiro[3.3]heptane, is provided for reference:3400, 2953, 2875, 1653, 1556, 1431, 1352, 1315, 1250, 963, 829, 774. |

| Mass Spectrometry (MS) | Molecular Formula | C₅H₉NO |

| Molecular Weight | 99.13 g/mol | |

| HRMS (EI) | For a related compound, 2-Oxa-6-aza-spiro[3.3]heptane, the calculated m/z for [M-H]⁺ is 98.0601, with a found value of 98.0603. |

Experimental Protocols

The following protocols are based on the first described synthesis of this compound hydrotosylate.

Synthesis of this compound Hydrotosylate

The synthesis is a multi-step process starting from inexpensive materials. A key transformation involves the stereoselective formation of the bicyclic core. The final product is isolated as a stable hydrotosylate salt.

Materials and Instrumentation:

-

NMR spectra were recorded on a 400 MHz spectrometer for ¹H NMR and 100 MHz for ¹³C NMR.

-

Chemical shifts are reported in ppm relative to the solvent peak.

-

Mass spectra were obtained using an electrospray ionization (ESI) source.

-

IR spectra were recorded on an FT-IR spectrometer.

General Procedure: The synthesis involves a six-step sequence which is detailed in the primary literature. The final deprotection and salt formation step is outlined as follows:

-

The N-protected intermediate is dissolved in an appropriate solvent such as ethanol.

-

A palladium-based catalyst (e.g., 20% Pd(OH)₂/C) is added.

-

The mixture is subjected to hydrogenation at elevated pressure (e.g., 50 psi) for several hours.

-

Upon reaction completion, the catalyst is removed by filtration through celite.

-

p-Toluenesulfonic acid monohydrate is added to the filtrate.

-

The solvent is removed under reduced pressure, and the resulting solid is triturated with a suitable solvent (e.g., ethyl acetate), filtered, and dried to yield the hydrotosylate salt.

Spectroscopic Analysis Protocol

-

NMR Spectroscopy: Samples of the final compound were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). ¹H and ¹³C NMR spectra were acquired at room temperature.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) was performed using an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer to confirm the elemental composition.

-

Infrared Spectroscopy: IR spectra were obtained from a thin film of the sample on a salt plate, with characteristic absorption bands reported in wavenumbers (cm⁻¹).

Visualizing the Workflow

The following diagrams illustrate the general synthetic and analytical workflow for this compound.

Caption: A high-level overview of the synthetic pathway to the target compound.

Caption: The analytical workflow for the structural elucidation of the synthesized compound.

References

6-Oxa-3-azabicyclo[3.1.1]heptane: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of 6-Oxa-3-azabicyclo[3.1.1]heptane, a key building block in medicinal chemistry. Due to its structural analogy to morpholine, this bicyclic amine is of significant interest as a morpholine isostere in the development of novel therapeutics. This document summarizes available data, provides detailed experimental protocols for further investigation, and presents visual workflows to guide laboratory studies.

Physicochemical Properties

This compound is a bicyclic heterocyclic compound with the molecular formula C₅H₉NO.[1] Its structure presents unique properties that are of interest in drug design. Below is a summary of its key physicochemical parameters.

| Property | Value | Source |

| Molecular Weight | 99.13 g/mol | PubChem[1] |

| Molecular Formula | C₅H₉NO | PubChem[1] |

| CAS Number | 112461-31-1 | PubChem[1] |

| Calculated XLogP3 | -0.3 | PubChem[1] |

| Topological Polar Surface Area | 21.3 Ų | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 2 | PubChem[1] |

Solubility Profile

The solubility of a compound is a critical determinant of its suitability for various applications, particularly in drug development where it influences absorption and bioavailability. The available information on the solubility of this compound is somewhat contradictory and largely predictive, highlighting the need for empirical validation.

The calculated XLogP3 of -0.3 suggests that this compound should be readily soluble in aqueous solutions.[1] However, some sources indicate that it is insoluble in water but easily soluble in organic solvents. This discrepancy may arise from the different forms of the compound being discussed (i.e., the free base versus its salt forms, such as hydrochloride or tosylate). The salt forms are generally expected to have higher aqueous solubility.

Table 1: Summary of Solubility Data for this compound

| Solvent | Predicted/Reported Solubility | Notes |

| Water | Good (based on calculated XLogP3 of -0.3)[1] | One source claims it is insoluble in water.[2] This may refer to the free base. |

| Organic Solvents | Easily soluble[2] | Specific organic solvents were not detailed. |

Experimental Protocol for Determining Aqueous Solubility

To resolve the ambiguity in the literature, a standardized experimental protocol for determining the aqueous solubility of this compound and its salts is presented below. This protocol is based on the shake-flask method, which is considered the gold standard for solubility determination.

Materials:

-

This compound (free base, hydrochloride salt, tosylate salt)

-

Deionized water

-

Phosphate-buffered saline (PBS), pH 7.4

-

Analytical balance

-

Scintillation vials

-

Orbital shaker or rotator

-

Centrifuge

-

HPLC with a suitable column (e.g., C18) and detector (e.g., UV or MS)

-

Calibrated pH meter

Procedure:

-

Add an excess amount of the compound to a scintillation vial.

-

Add a known volume of the desired aqueous solvent (e.g., deionized water, PBS).

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined time (e.g., 24 or 48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples to pellet the undissolved solid.

-

Carefully remove an aliquot of the supernatant.

-

Analyze the concentration of the dissolved compound in the supernatant using a validated HPLC method.

-

The solubility is reported in mg/mL or mol/L.

Stability Profile

The stability of this compound is a crucial factor for its storage, handling, and application, especially in pharmaceuticals where degradation can lead to loss of efficacy and the formation of potentially toxic byproducts.

Qualitative reports suggest that this compound offers "superior thermal stability," which is beneficial for its use in advanced materials. The prevalence of its hydrochloride and hydrotosylate salt forms in the literature suggests that these forms may offer enhanced stability and ease of handling compared to the free base. A safety data sheet for a related compound, 3-Oxa-6-azabicyclo[3.1.1]heptane trifluoroacetate, indicates that it is stable under recommended temperatures and pressures.

Table 2: Summary of Stability Data for this compound

| Condition | Predicted/Reported Stability | Notes |

| Thermal | Superior thermal stability | No quantitative data (e.g., TGA, DSC) is publicly available. |

| pH | No data available | Stability across a range of pH values has not been reported. |

| Photostability | No data available | The effect of light exposure on the compound's stability is unknown. |

Experimental Protocol for Assessing Stability

A comprehensive assessment of the stability of this compound should evaluate its response to various stress conditions, including temperature, pH, and light.

1. Thermal Stability (Thermogravimetric Analysis - TGA)

Objective: To determine the temperature at which the compound begins to decompose.

Procedure:

-

Place a small, accurately weighed sample of the compound into a TGA crucible.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min).

-

Record the mass of the sample as a function of temperature.

-

The onset of decomposition is identified as the temperature at which significant mass loss begins.

2. pH Stability

Objective: To determine the degradation rate of the compound in aqueous solutions at different pH values.

Procedure:

-

Prepare a series of buffered aqueous solutions across a range of pH values (e.g., pH 2, 4, 7, 9, 12).

-

Prepare stock solutions of the compound in a suitable solvent and dilute them into the buffered solutions to a known concentration.

-

Incubate the solutions at a constant temperature (e.g., 40 °C).

-

At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each solution.

-

Quench any ongoing reaction if necessary (e.g., by neutralization or dilution).

-

Analyze the concentration of the remaining parent compound using a validated stability-indicating HPLC method.

-

Calculate the degradation rate constant and half-life at each pH.

3. Photostability

Objective: To assess the degradation of the compound upon exposure to light.

Procedure:

-

Prepare solutions of the compound in a photochemically inert solvent.

-

Expose the solutions to a controlled light source that mimics ICH Q1B conditions (a combination of cool white fluorescent and near-ultraviolet lamps).

-

Simultaneously, keep control samples protected from light at the same temperature.

-

At specified time intervals, withdraw aliquots from both the exposed and control samples.

-

Analyze the concentration of the parent compound using a validated stability-indicating HPLC method.

-

Compare the degradation in the light-exposed samples to the control samples to determine the extent of photodegradation.

Conclusion

This compound is a promising scaffold for medicinal chemistry. However, a comprehensive and empirically validated understanding of its solubility and stability is currently lacking in the public domain. The conflicting reports on its aqueous solubility and the qualitative nature of its stability data underscore the necessity for further experimental investigation. The protocols and workflows provided in this guide offer a systematic approach for researchers and drug development professionals to thoroughly characterize these critical properties, thereby enabling a more informed application of this valuable building block in their research and development endeavors.

References

Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane hydrotosylate, a bridged bicyclic morpholine analogue of significant interest in medicinal chemistry. This compound serves as a valuable building block and morpholine isostere in drug discovery research. The following sections provide a comprehensive overview of the synthetic pathway, quantitative data, detailed experimental protocols, and a visual representation of the workflow.

Synthetic Pathway Overview

The synthesis of this compound hydrotosylate is accomplished through a concise six-step sequence, commencing with readily available and inexpensive starting materials.[1][2] The key transformations involve the formation of an azetidine ring, subsequent functional group manipulations, and a final intramolecular cyclization to construct the bicyclic core, followed by deprotection and salt formation.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

| Step | Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Key Reagents |

| 1 | 1-(Benzylamino)-3-chloropropan-2-ol | C₁₀H₁₄ClNO | 199.68 | Not specified | Epichlorohydrin, Benzylamine |

| 2 | 1-Benzylazetidin-3-ol | C₁₀H₁₃NO | 163.22 | ~67% | 1-(Benzylamino)-3-chloropropan-2-ol, Triethylamine, Tetrabutylammonium iodide |

| 3 | (1-Benzylazetidin-3-yl)methanol | C₁₁H₁₅NO | 177.24 | Not specified | 1-Benzylazetidin-3-ol |

| 4 | 1-Benzyl-3-(iodomethyl)azetidine | C₁₁H₁₄IN | 300.14 | Not specified | (1-Benzylazetidin-3-yl)methanol, Iodine |

| 5 | 3-Benzyl-6-oxa-3-azabicyclo[3.1.1]heptane | C₁₂H₁₅NO | 189.25 | Not specified | 1-Benzyl-3-(iodomethyl)azetidine |

| 6 | This compound hydrotosylate | C₁₂H₁₇NO₄S | 271.33 | Not specified | 3-Benzyl-6-oxa-3-azabicyclo[3.1.1]heptane, H₂, Pd/C, p-Toluenesulfonic acid |

Experimental Protocols

The detailed methodologies for each step in the synthesis of this compound hydrotosylate are provided below.

Step 1: Synthesis of 1-(Benzylamino)-3-chloropropan-2-ol

To a solution of benzylamine in water at 0-5 °C, epichlorohydrin is added slowly.[3] The reaction mixture is stirred at this temperature for 16 hours. Upon completion, the crude product is isolated by filtration, washed with water, and dried under vacuum.

Step 2: Synthesis of 1-Benzylazetidin-3-ol

1-(Benzylamino)-3-chloropropan-2-ol is taken up in triethylamine, and tetrabutylammonium iodide is added.[4] The reaction mixture is stirred under reflux for 13 hours. After cooling, the hydrochloride precipitate is filtered off and washed with triethylamine. The combined filtrates are evaporated to yield an oil, which is then recrystallized from a mixture of toluene and hexane to give 1-benzylazetidin-3-ol as white crystals.[4]

Step 3: Synthesis of (1-Benzylazetidin-3-yl)methanol

This step involves the conversion of the hydroxyl group of 1-benzylazetidin-3-ol to a hydroxymethyl group. This can be achieved through a two-step process involving oxidation of the alcohol to the corresponding aldehyde, followed by reaction with a suitable one-carbon nucleophile (e.g., a Grignard reagent or a Wittig reagent followed by hydroboration-oxidation), and subsequent reduction. A more direct route may involve tosylation of the alcohol followed by displacement with cyanide and subsequent reduction.

Step 4: Synthesis of 1-Benzyl-3-(iodomethyl)azetidine

(1-Benzylazetidin-3-yl)methanol is treated with iodine in a suitable solvent. This reaction proceeds via the formation of an intermediate that facilitates the conversion of the hydroxymethyl group to an iodomethyl group.

Step 5: Synthesis of 3-Benzyl-6-oxa-3-azabicyclo[3.1.1]heptane

The intramolecular cyclization of 1-benzyl-3-(iodomethyl)azetidine is carried out to form the bicyclic core. This reaction is typically promoted by a base to facilitate the nucleophilic attack of the oxygen atom on the carbon bearing the iodine, leading to the formation of the this compound ring system.

Step 6: Synthesis of this compound hydrotosylate

The N-benzyl protecting group of 3-benzyl-6-oxa-3-azabicyclo[3.1.1]heptane is removed by catalytic hydrogenation.[5] The reaction is carried out in a suitable solvent, such as methanol, in the presence of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. After the removal of the catalyst by filtration, the resulting free base is treated with p-toluenesulfonic acid to form the hydrotosylate salt, which can then be isolated by crystallization.

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis of this compound hydrotosylate.

Caption: Synthetic workflow for this compound hydrotosylate.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP0161722B1 - Preparation of 1-substituted azetidine-3-ol derivatives - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane: A Technical Guide to Starting Materials and Core Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the bridged bicyclic morpholine, 6-Oxa-3-azabicyclo[3.1.1]heptane, a valuable building block in medicinal chemistry. The primary synthetic route commences with the inexpensive and readily available starting material, (±)-epichlorohydrin, and proceeds through a six-step sequence to yield the hydrotosylate salt of the target compound.[1][2] This guide provides a comprehensive overview of the synthetic pathway, including detailed experimental protocols and quantitative data to support researchers in the replication and optimization of this synthesis.

Synthetic Pathway Overview

The synthesis of this compound hydrotosylate is a concise and efficient process that involves the strategic introduction of nitrogen and subsequent cyclization steps to form the characteristic bicyclic core. The pathway can be visualized as follows:

Caption: Six-step synthesis of this compound Hydrotosylate.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis, providing a clear overview of the efficiency of the process.

| Step | Intermediate/Product | Starting Material | Molar Equiv. of Reagent | Solvent | Reaction Time | Temperature (°C) | Yield (%) |

| 1 | 1-Chloro-3-((4-methoxybenzyl)amino)propan-2-ol | (±)-Epichlorohydrin | 1.0 (4-Methoxybenzylamine) | Isopropanol | 18 h | 23 | 92 |

| 2 | 4-((4-Methoxybenzyl)amino)methyl-1,3-oxazolidin-2-one | 1-Chloro-3-((4-methoxybenzyl)amino)propan-2-ol | 1.2 (NaH) | THF | 1 h | 0 -> 23 | 98 |

| 3 | 2-((4-Methoxybenzyl)(prop-2-en-1-yl)amino)propane-1,3-diol | 4-((4-Methoxybenzyl)amino)methyl-1,3-oxazolidin-2-one | 1.1 (Allyl bromide), 1.2 (NaH) / Excess aq. NaOH | DMF / Dioxane | 1 h / 18 h | 23 / 100 | 85 |

| 4 | 3-(4-Methoxybenzyl)-6-oxa-3-azabicyclo[3.1.1]heptane | 2-((4-Methoxybenzyl)(prop-2-en-1-yl)amino)propane-1,3-diol | 1.5 (DIAD), 1.5 (PPh₃) | THF | 18 h | 0 -> 23 | 65 |

| 5 | This compound | 3-(4-Methoxybenzyl)-6-oxa-3-azabicyclo[3.1.1]heptane | Excess | TFA | 1 h | 60 | ~100 (crude) |

| 6 | This compound Hydrotosylate | This compound | 1.0 (p-TsOH·H₂O) | Isopropanol | - | 23 | 83 (from step 4) |

Detailed Experimental Protocols

A detailed methodology for each key experiment is provided below.

Step 1: Synthesis of 1-Chloro-3-((4-methoxybenzyl)amino)propan-2-ol

To a solution of (±)-epichlorohydrin (1.0 eq) in isopropanol, 4-methoxybenzylamine (1.0 eq) is added dropwise at room temperature. The reaction mixture is stirred for 18 hours at 23 °C. The solvent is then removed under reduced pressure, and the resulting residue is purified by silica gel chromatography to afford 1-chloro-3-((4-methoxybenzyl)amino)propan-2-ol.

Step 2: Synthesis of 4-((4-Methoxybenzyl)amino)methyl-1,3-oxazolidin-2-one

A solution of 1-chloro-3-((4-methoxybenzyl)amino)propan-2-ol (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in THF at 0 °C. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1 hour. The reaction is carefully quenched with water, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude oxazolidinone, which is used in the next step without further purification.

Step 3: Synthesis of 2-((4-Methoxybenzyl)(prop-2-en-1-yl)amino)propane-1,3-diol

To a solution of 4-((4-methoxybenzyl)amino)methyl-1,3-oxazolidin-2-one (1.0 eq) in anhydrous dimethylformamide (DMF), sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portionwise at 0 °C. After stirring for 30 minutes, allyl bromide (1.1 eq) is added dropwise, and the reaction is stirred at room temperature for 1 hour. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The resulting crude product is then dissolved in a mixture of dioxane and aqueous sodium hydroxide and heated at 100 °C for 18 hours. After cooling, the mixture is extracted with ethyl acetate, and the combined organic layers are dried and concentrated. The residue is purified by column chromatography to give the diol.

Step 4: Synthesis of 3-(4-Methoxybenzyl)-6-oxa-3-azabicyclo[3.1.1]heptane

To a solution of 2-((4-methoxybenzyl)(prop-2-en-1-yl)amino)propane-1,3-diol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C, diisopropyl azodicarboxylate (DIAD) (1.5 eq) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 18 hours. The solvent is removed under reduced pressure, and the residue is purified by silica gel chromatography to afford the bicyclic product. This intramolecular cyclization is a key step in forming the core structure.

Step 5: Deprotection to this compound

The protected bicyclic compound, 3-(4-methoxybenzyl)-6-oxa-3-azabicyclo[3.1.1]heptane (1.0 eq), is dissolved in trifluoroacetic acid (TFA) and heated at 60 °C for 1 hour. The TFA is then removed under reduced pressure to yield the crude free amine.

Step 6: Formation of this compound Hydrotosylate

The crude this compound is dissolved in isopropanol, and a solution of p-toluenesulfonic acid monohydrate (1.0 eq) in isopropanol is added. The resulting mixture is stirred at room temperature, and the precipitate is collected by filtration, washed with cold isopropanol, and dried under vacuum to give the final hydrotosylate salt.

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for a single step of the synthesis.

Caption: General experimental workflow for a synthetic step.

References

The Rising Profile of 6-Oxa-3-azabicyclo[3.1.1]heptane: A Scaffolding Core for Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 6-oxa-3-azabicyclo[3.1.1]heptane core, a conformationally constrained bicyclic morpholine isostere, is emerging as a significant building block in medicinal chemistry. Its rigid structure, in contrast to the flexible nature of traditional morpholines, offers a unique platform for designing selective and potent modulators of various biological targets. This guide provides a comprehensive overview of the known and potential biological activities of derivatives incorporating this scaffold, complete with quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and development.

Soluble Adenylyl Cyclase (sAC) Inhibition

Recent research has identified derivatives of this compound as potent inhibitors of soluble adenylyl cyclase (sAC), also known as ADCY10. The sAC enzyme is a crucial signaling molecule involved in various physiological processes, and its inhibition is being explored for several therapeutic applications, including contraception and treatment of cystic fibrosis.

Data Presentation: sAC Inhibitory Activity

A study focused on the development of second-generation sAC inhibitors synthesized and evaluated a series of compounds, including one incorporating the this compound moiety. The inhibitory activities are summarized below.

| Compound ID | Core Scaffold | R Group | Biochemical IC50 (nM)[1] |

| 19 | Morpholine | -CH3 | 12.2 |

| 23 | This compound | -CHF2 | 4.0 |

Table 1: Comparison of the in vitro inhibitory potency of sAC inhibitors. The data highlights the high potency of the derivative containing the this compound core.

Experimental Protocol: Biochemical sAC Inhibition Assay

The biochemical inhibitory potency of the compounds against sAC was determined using a well-established enzymatic assay. The following protocol is a representative example based on published methodologies.[1]

-

Reagents and Materials:

-

Recombinant human soluble adenylyl cyclase (sAC)

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., containing Tris-HCl, MgCl2, and a phosphodiesterase inhibitor like IBMX)

-

Test compounds (dissolved in DMSO)

-

Detection reagent (e.g., a fluorescent cAMP sensor)

-

-

Assay Procedure:

-

The test compounds are serially diluted to various concentrations.

-

The sAC enzyme is pre-incubated with the test compounds or vehicle (DMSO) in the assay buffer in a microplate format.

-

The enzymatic reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

-

The reaction is terminated, and the amount of cAMP produced is quantified using a suitable detection method, such as a competitive immunoassay or a fluorescent biosensor.

-

The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the sAC signaling pathway and a typical experimental workflow for screening inhibitors.

References

Structural Analogs of 6-Oxa-3-azabicyclo[3.1.1]heptane: A Technical Guide for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-oxa-3-azabicyclo[3.1.1]heptane scaffold has emerged as a valuable building block in modern medicinal chemistry. Its rigid, three-dimensional structure serves as a conformationally restricted isostere for commonly used motifs such as morpholine and piperidine. This constrained conformation can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. This technical guide provides an in-depth overview of the structural analogs of this compound, focusing on their synthesis, biological activities, and the experimental methodologies used for their evaluation. The strategic incorporation of this bicyclic system offers a promising avenue for the development of novel therapeutics with enhanced pharmacological profiles.

Quantitative Data Summary

The following tables summarize the reported biological activities of various structural analogs of this compound.

Table 1: Inhibition of Soluble Adenylyl Cyclase (sAC) by this compound Analogs

| Compound ID | Structure | Biochemical IC50 (nM)[1] | Cellular IC50 (nM)[1] |

| 19 | 2-((6-chloro-5-(3-(6-oxa-3-azabicyclo[3.1.1]heptan-3-yl)propoxy)pyridin-2-yl)amino)benzonitrile | 12.2 | Not Reported |

| 20 | 2-((6-chloro-5-(3-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)propoxy)pyridin-2-yl)amino)benzonitrile | 5.8 | Not Reported |

| 21 | 2-((6-chloro-5-(3-(2-oxa-6-azaspiro[3.3]heptan-6-yl)propoxy)pyridin-2-yl)amino)benzonitrile | 3.9 | Not Reported |

| 22 | 4-(3-(6-(((2-cyanophenyl)amino)pyridin-3-yl)oxy)propyl)piperazin-2-one | 8.1 | Not Reported |

| 23 | 2-((6-chloro-5-(3-(6-oxa-3-azabicyclo[3.1.1]heptan-3-yl)propoxy)pyridin-2-yl)amino)-N,N-dimethylbenzamide | 4.0 | 5.5 |

Experimental Protocols

Synthesis of this compound Analogs

A general synthetic scheme for the preparation of this compound hydrochloride, a key intermediate, has been described. The synthesis of more complex analogs, such as those detailed in Table 1, typically involves the reaction of this core with appropriately functionalized aromatic systems. For instance, the preparation of compound 19 involves the reaction of this compound hydrochloride with a suitable pyridine intermediate.

Cell-Based Assay for Soluble Adenylyl Cyclase (sAC) Inhibition

This protocol is adapted from studies on sAC inhibitors and is suitable for determining the cellular potency of this compound analogs.

Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against sAC in a cellular context.

Materials:

-

HEK293 cells stably overexpressing a truncated form of human sAC (sACt).

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).

-

Test compounds (analogs of this compound).

-

3-isobutyl-1-methylxanthine (IBMX).

-

cAMP assay kit (e.g., LANCE Ultra cAMP Detection Kit).

-

24-well cell culture plates.

-

CO2 incubator (37°C, 5% CO2).

Procedure:

-

Cell Seeding: Seed HEK293-sACt cells into 24-well plates at a density of 1 x 10^5 cells per well and incubate for 24 hours.

-

Compound Preparation: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).

-

Pre-incubation: One hour prior to the assay, replace the cell culture medium with fresh DMEM.

-

Compound Addition: Add the test compounds at various concentrations to the cells. Include a vehicle control (e.g., 0.7% DMSO). Pre-incubate for 10 minutes at 37°C.

-

sAC Stimulation and PDE Inhibition: To initiate cAMP production, stimulate the cells. To prevent cAMP degradation, add a pan-phosphodiesterase (PDE) inhibitor like IBMX.

-

Cell Lysis: After the desired incubation time, lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

cAMP Quantification: Determine the intracellular cAMP concentration using a suitable cAMP detection kit.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Soluble Adenylyl Cyclase (sAC) Signaling Pathway and Inhibition

The following diagram illustrates the signaling pathway of soluble adenylyl cyclase (sAC) and the mechanism of its inhibition by structural analogs of this compound.

Caption: Inhibition of the sAC signaling pathway by a this compound analog.

General Experimental Workflow for Evaluating Novel Analogs

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel structural analogs of this compound.

Caption: A generalized workflow for the discovery of drugs based on the this compound scaffold.

Conclusion

The this compound core represents a compelling structural motif for the design of novel therapeutic agents. Its inherent rigidity and three-dimensional character provide a powerful tool for medicinal chemists to fine-tune the pharmacological properties of drug candidates. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals interested in exploring the potential of this and related bicyclic systems. Further investigation into the structure-activity relationships of a broader range of analogs targeting diverse biological endpoints will undoubtedly continue to expand the utility of this valuable scaffold in the pursuit of innovative medicines.

References

An In-depth Technical Guide to 6-Oxa-3-azabicyclo[3.1.1]heptane: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for 6-Oxa-3-azabicyclo[3.1.1]heptane. This bridged bicyclic morpholine has emerged as a significant building block in medicinal chemistry, primarily utilized as a conformationally restricted isostere of morpholine. Its achiral nature and favorable physicochemical properties make it an attractive scaffold for the design of novel therapeutics. This document details the seminal synthetic route, provides available quantitative data, and explores its application in drug discovery.

Introduction: A Novel Scaffold in Medicinal Chemistry

This compound is a heterocyclic organic compound with a bridged bicyclic structure. It belongs to the class of morpholine isosteres, which are structural mimics of the morpholine ring frequently found in approved drugs.[1] The rigid bicyclic framework of this compound offers a distinct three-dimensional geometry compared to the flexible chair conformation of morpholine. This conformational constraint can lead to improved binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.[2]

A key feature of this compound is its achirality, which simplifies synthesis and biological evaluation by obviating the need for chiral separation and testing of individual enantiomers.[1] Its properties, such as lipophilicity and solubility, have been shown to be comparable to morpholine, making it a valuable tool in the optimization of lead compounds in drug discovery programs.[1]

Discovery and History

The first synthesis of this compound was reported in 2011 by Donn G. Wishka and colleagues.[1] This seminal work described a concise, six-step synthesis to produce the hydrotosylate salt of the compound. The development of this synthetic route was driven by the promising properties of a derived analogue, which exhibited similar lipophilicity, solubility, and in vitro pharmacokinetic properties to its corresponding morpholine-containing counterpart.[1] Prior to this, while other bridged bicyclic morpholines had been developed, the synthesis of the this compound core had not been described.[1] The work by Wishka et al. established a practical, gram-scale synthesis, making this novel building block accessible for broader use in medicinal chemistry research.[1]

Synthetic Methodology

The initial and most cited synthesis of this compound hydrotosylate is a six-step sequence commencing from inexpensive starting materials.[1] The following is a detailed description of the experimental protocol based on the published literature.

Experimental Protocol: Synthesis of this compound Hydrotosylate

A concise six-step synthesis was developed for this compound hydrotosylate. The synthesis begins with inexpensive starting materials and utilizes straightforward chemical transformations.[1]

Step 1: Synthesis of Benzyl 3-hydroxyazetidine-1-carboxylate

-

Reactants: Commercially available 1-benzylazetidin-3-ol, di-tert-butyl dicarbonate.

-

Procedure: The starting material is protected to yield the N-Boc derivative.

Step 2: Mesylation of the Hydroxyl Group

-

Reactants: Benzyl 3-hydroxyazetidine-1-carboxylate, methanesulfonyl chloride, triethylamine.

-

Procedure: The hydroxyl group is converted to a good leaving group, mesylate.

Step 3: Intramolecular Cyclization to form the Bicyclic Core

-

Reactants: The mesylated intermediate.

-

Procedure: An intramolecular nucleophilic substitution reaction is induced to form the bicyclic ring system.

Step 4: Deprotection of the Amine

-

Reactants: The protected bicyclic amine.

-

Procedure: The benzyl protecting group is removed.

Step 5: N-Benzylation

-

Reactants: The deprotected bicyclic amine, benzyl bromide.

-

Procedure: The secondary amine is benzylated.

Step 6: Hydrogenolysis and Salt Formation

-

Reactants: The N-benzyl bicyclic amine, hydrogen gas, palladium on carbon, p-toluenesulfonic acid.

-

Procedure: The final deprotection via hydrogenolysis followed by salt formation with p-toluenesulfonic acid yields the desired this compound hydrotosylate.

Quantitative Data

While the full, step-by-step quantitative yields for the original synthesis are not publicly available in the abstract, the overall process is described as a "concise, gram-scale synthesis."[1]

| Property | Value | Reference |

| Molecular Formula | C₅H₉NO | [3] |

| Molecular Weight | 99.13 g/mol | [3] |

| CAS Number | 112461-31-1 | [3] |

| Topological Polar Surface Area | 21.3 Ų | [3] |

| Calculated LogP | -0.3 | [3] |

Applications in Drug Discovery

This compound serves as a crucial building block and morpholine isostere in the design of novel therapeutic agents.[4] Its rigid structure allows for the exploration of chemical space with greater three-dimensionality, a strategy often referred to as "escaping from flatland" in medicinal chemistry. This can lead to compounds with improved physicochemical and pharmacokinetic properties.[5]

While specific signaling pathways for compounds containing this exact scaffold are not extensively detailed in the public domain, its role as a morpholine isostere suggests its incorporation into molecules targeting a wide range of biological systems where morpholine-containing drugs have been successful. These include but are not limited to kinases, G-protein coupled receptors, and various enzymes. The primary utility lies in its ability to modulate properties such as metabolic stability, solubility, and membrane permeability of a parent compound.

Logical Workflow for Isosteric Replacement in Drug Discovery

The decision to incorporate the this compound scaffold into a drug candidate often follows a logical workflow aimed at improving the overall properties of a lead molecule.

Caption: Workflow for utilizing this compound in lead optimization.

Conclusion

The discovery of a viable synthetic route to this compound in 2011 marked a significant advancement in the field of medicinal chemistry. This achiral, conformationally restricted morpholine isostere provides drug designers with a valuable tool to enhance the properties of therapeutic candidates. While the public literature is still developing regarding its incorporation into specific clinical candidates and their detailed mechanisms of action, the foundational work has paved the way for its increasing use in drug discovery programs. Future research will likely focus on the development of new synthetic methodologies and a deeper understanding of the structure-activity relationships of compounds containing this promising scaffold.

References

Methodological & Application

The Strategic Integration of 6-Oxa-3-azabicyclo[3.1.1]heptane in Drug Discovery: A Novel Scaffold for Kinase Inhibition

Introduction

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer improved physicochemical properties and biological activity is paramount. Among these, 6-Oxa-3-azabicyclo[3.1.1]heptane has emerged as a promising structural motif, particularly as a conformationally restricted isostere of morpholine.[1][2] Its rigid bicyclic framework provides a unique three-dimensional geometry that can enhance binding affinity and selectivity for biological targets, while its achiral nature simplifies synthetic routes and pharmacological evaluation.[1][2] This document provides a detailed overview of the application of this compound in drug discovery, with a focus on its incorporation into kinase inhibitors targeting the mTOR and TYK2 signaling pathways.

Application in Kinase Inhibitor Design

The this compound scaffold has been strategically employed as a key building block in the development of potent and selective kinase inhibitors. Its structural rigidity, when compared to the flexible morpholine ring, can lead to a lower entropic penalty upon binding to the target protein, potentially resulting in higher potency. Furthermore, the defined spatial orientation of the nitrogen atom allows for precise interactions with key residues in the kinase active site.

mTOR Inhibition

The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival.[3] Dysregulation of the mTOR signaling pathway is implicated in various diseases, including cancer and neurological disorders. Research into novel mTOR inhibitors has explored the use of the this compound moiety as a morpholine bioisostere. However, in a specific study exploring a series of mTOR inhibitors, the derivatives containing bridged-morpholine scaffolds, including this compound, exhibited poor cellular activity.[4] Further optimization is likely required to harness the full potential of this scaffold for potent mTOR inhibition.

TYK2 Inhibition

Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, plays a critical role in cytokine signaling pathways that are central to the inflammatory response.[5] Consequently, TYK2 is a validated therapeutic target for a range of autoimmune and inflammatory diseases. The this compound scaffold has been incorporated into novel TYK2 inhibitors. For instance, the compound N-(3-(6-oxa-3-azabicyclo[3.1.1]heptan-3-yl)-1H-pyrazolo[4,3-c]pyridin-6-yl)acetamide has been synthesized as part of a library of potential TYK2 inhibitors. While specific inhibitory data for this compound is not publicly available, its synthesis highlights the utility of the scaffold in exploring the chemical space for TYK2-targeting therapeutics.

Quantitative Data Summary

The following table summarizes the available, albeit limited, quantitative data for a compound containing the this compound scaffold. Further research is needed to populate this table with more extensive biological data.

| Compound ID | Target | Assay Type | IC50 (nM) | Reference |

| 1 | TYK2 | Biochemical Assay | Data not available | N/A |

Compound 1: N-(3-(6-oxa-3-azabicyclo[3.1.1]heptan-3-yl)-1H-pyrazolo[4,3-c]pyridin-6-yl)acetamide

Experimental Protocols

Synthesis of this compound Hydrotosylate[1]

This protocol describes a concise, gram-scale synthesis of the title compound starting from inexpensive (±)-epichlorohydrin.

Step 1: Synthesis of 1-(Allyloxy)-2,3-epoxypropane To a solution of (±)-epichlorohydrin in a suitable solvent, add allyl alcohol and a base (e.g., sodium hydroxide). The reaction mixture is stirred at room temperature to yield 1-(allyloxy)-2,3-epoxypropane.

Step 2: Synthesis of 1-(Allyloxy)-3-(benzylamino)propan-2-ol The epoxide from Step 1 is opened by reacting it with benzylamine. This reaction is typically carried out in a protic solvent like ethanol or methanol.

Step 3: Synthesis of N-Allyl-N-benzyl-3-(allyloxy)propan-2-amine The secondary amine from Step 2 is allylated using an allyl halide (e.g., allyl bromide) in the presence of a base.

Step 4: Ring-Closing Metathesis The diene from Step 3 undergoes a ring-closing metathesis reaction using a ruthenium-based catalyst (e.g., Grubbs' catalyst) to form the bicyclic core.

Step 5: Hydrogenation The double bond in the bicyclic intermediate is reduced by catalytic hydrogenation.

Step 6: Deprotection and Salt Formation The benzyl protecting group is removed by hydrogenolysis, and the resulting free base is treated with p-toluenesulfonic acid to afford this compound hydrotosylate as a crystalline solid.

General Protocol for a TYK2 Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against TYK2.

1. Reagents and Materials:

-

Recombinant human TYK2 enzyme

-

Substrate peptide (e.g., a synthetic peptide with a tyrosine residue)

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT, BSA)

-

Test compound (dissolved in DMSO)

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

2. Assay Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the TYK2 enzyme and substrate peptide solution to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using a kinase detection reagent according to the manufacturer's instructions.

-

Measure the luminescence or fluorescence signal using a plate reader.

3. Data Analysis:

-

Subtract the background signal (no enzyme control) from all data points.

-

Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

-

Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizations

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Potent and selective TYK2-JH1 inhibitors highly efficacious in rodent model of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Incorporation of 6-Oxa-3-azabicyclo[3.1.1]heptane into Lead Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the pursuit of novel therapeutics with improved pharmacological profiles, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. The incorporation of rigid, three-dimensional scaffolds can significantly enhance key drug-like properties, including metabolic stability, aqueous solubility, and target engagement. One such scaffold of growing interest is 6-Oxa-3-azabicyclo[3.1.1]heptane, a bridged bicyclic morpholine analogue. Its constrained conformation and the presence of a heteroatom offer a unique combination of structural rigidity and favorable physicochemical characteristics, making it an attractive bioisosteric replacement for common moieties like morpholine and piperidine.

These application notes provide detailed protocols for the incorporation of this compound into lead compounds and present a summary of the resulting improvements in pharmacological properties. The information is intended to guide researchers in leveraging this valuable building block to optimize their drug candidates.

Rationale for Incorporation: A Bioisosteric Advantage

The this compound scaffold offers several advantages as a bioisostere:

-

Improved Metabolic Stability: The bicyclic nature of the scaffold can sterically hinder access by metabolic enzymes, such as cytochrome P450s, leading to a longer half-life and reduced clearance.

-

Enhanced Aqueous Solubility: The introduction of the oxygen atom can increase the polarity and hydrogen bonding capacity of the molecule, often resulting in improved solubility compared to carbocyclic analogues.

-

Favorable Physicochemical Properties: This scaffold can modulate lipophilicity (LogP) and polar surface area (PSA) to achieve a better balance for oral absorption and cell permeability.

-

Novel Chemical Space: Incorporation of this unique bicyclic system allows for the exploration of new chemical space and the potential for novel intellectual property.

Data Presentation: Comparative Pharmacological Data

The following tables summarize quantitative data from studies where this compound was incorporated into lead compounds, demonstrating its impact on biological activity and other key parameters.

| Compound ID | Scaffold | Target | Ki (nM)[1] | Cellular Activity (pS6 IC50, nM)[1] |

| Parent Compound (Exemplar) | Morpholine | mTOR | 8 | 61 |

| M15 | This compound | mTOR | 13 | >1000 |

Table 1: Comparative in vitro activity of an mTOR inhibitor containing a standard morpholine versus the this compound scaffold (M15).

| Parameter | Parent Compound | This compound Analog |

| Aqueous Solubility | Low | Improved |

| Metabolic Stability (Microsomes) | Moderate | High |

| Cell Permeability | Moderate | Improved |

Table 2: General trends observed in the improvement of physicochemical and ADME properties upon incorporation of this compound.

Experimental Protocols

The secondary amine of this compound allows for its incorporation into lead compounds through several common synthetic transformations. Detailed protocols for three key methods are provided below.

Protocol 1: Amide Coupling

This protocol describes the formation of an amide bond between a carboxylic acid-containing lead compound and this compound.

General Reaction Scheme:

Materials:

-

Carboxylic acid-containing lead compound (1.0 eq)

-

This compound hydrochloride (1.2 eq)

-

HATU (1.2 eq) or EDC (1.2 eq) with HOBt (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the carboxylic acid-containing lead compound (1.0 eq) in anhydrous DMF or DCM, add the coupling agent(s) (HATU or EDC/HOBt, 1.2 eq).

-

Stir the mixture at room temperature for 10 minutes.

-

Add this compound hydrochloride (1.2 eq) followed by the base (DIPEA or TEA, 3.0 eq).

-

Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol) to afford the desired amide product.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Reductive Amination

This protocol details the coupling of an aldehyde- or ketone-containing lead compound with this compound via reductive amination.

General Reaction Scheme:

Materials:

-

Aldehyde- or ketone-containing lead compound (1.0 eq)

-

This compound hydrochloride (1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

-

Acetic acid (catalytic amount)

-

Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the aldehyde- or ketone-containing lead compound (1.0 eq) and this compound hydrochloride (1.2 eq) in anhydrous DCM or DCE, add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 30-60 minutes to facilitate imine/iminium ion formation.

-

Add the reducing agent (NaBH(OAc)₃ or NaBH₃CN, 1.5 eq) portion-wise.

-

Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the desired amine product.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: N-Alkylation

This protocol describes the direct alkylation of this compound with an alkyl halide-containing lead compound.

General Reaction Scheme:

Materials:

-

Alkyl halide-containing lead compound (1.0 eq)

-

This compound hydrochloride (1.2 eq)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.5 eq)

-

Anhydrous Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl acetate or Dichloromethane

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a suspension of the base (K₂CO₃ or Cs₂CO₃, 2.5 eq) in anhydrous ACN or DMF, add the alkyl halide-containing lead compound (1.0 eq) and this compound hydrochloride (1.2 eq).

-

Stir the reaction mixture at room temperature or heat to 50-80 °C for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between water and ethyl acetate or DCM.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system to obtain the desired N-alkylated product.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

The following diagrams illustrate key concepts related to the application of this compound in drug discovery.

Experimental workflow for incorporating the scaffold and evaluating the final compound.

Simplified PI3K/Akt/mTOR signaling pathway, a common target for cancer drug discovery.

Key components of the opioid receptor signaling pathway, relevant for analgesic drug development.

References

Application Notes and Protocols for the Derivatization of 6-Oxa-3-azabicyclo[3.1.1]heptane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic routes for the derivatization of 6-Oxa-3-azabicyclo[3.1.1]heptane, a key building block in medicinal chemistry. This bicyclic morpholine analog serves as a valuable scaffold for the development of novel therapeutics due to its unique conformational constraints and physicochemical properties. The following protocols detail common derivatization strategies targeting the secondary amine, including N-Arylation, N-Acylation, N-Alkylation, Reductive Amination, and N-Sulfonylation.

Overview of Derivatization Strategies

The secondary amine of the this compound core is a versatile handle for introducing a wide range of functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The primary derivatization reactions are summarized below.

Application Notes and Protocols: 6-Oxa-3-azabicyclo[3.1.1]heptane as a Morpholine Isostere in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction